![molecular formula C18H17NO5 B5837200 methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate
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Overview
Description
Methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical name, N-(4-(acetyloxy)benzoyl)-3-methyl-2-naphthamide, and is commonly referred to as MAMBA. MAMBA is a member of the family of naphthamide derivatives, which have been shown to have a wide range of biological activities.
Mechanism of Action
MAMBA is thought to exert its biological effects through a variety of mechanisms. In cancer cells, MAMBA has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In the nervous system, MAMBA has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor. Finally, MAMBA has been shown to inhibit the activity of a variety of enzymes and receptors, including the proteasome and the histone deacetylase enzyme.
Biochemical and Physiological Effects:
MAMBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MAMBA has been shown to induce apoptosis and inhibit cell proliferation. In the nervous system, MAMBA has been shown to modulate GABA-A receptor activity and inhibit neurotransmitter release. Finally, MAMBA has been shown to inhibit the activity of a variety of enzymes and receptors, including the proteasome and the histone deacetylase enzyme.
Advantages and Limitations for Lab Experiments
MAMBA has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and is commercially available. It has also been extensively studied for its biological activities, making it a well-characterized tool for use in experiments. However, there are also limitations to the use of MAMBA in laboratory experiments. It is a synthetic compound, and may not accurately represent the biological activity of natural compounds. Additionally, MAMBA has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Future Directions
There are several potential future directions for research on MAMBA. One area of interest is the development of MAMBA derivatives with improved biological activity and selectivity. Another area of interest is the study of the mechanism of action of MAMBA, particularly with regard to its activity at the GABA-A receptor. Finally, the potential clinical applications of MAMBA in cancer treatment and neurological disorders warrant further investigation.
Synthesis Methods
MAMBA can be synthesized through a multi-step process involving the reaction of 3-methyl-2-nitrobenzoic acid with acetic anhydride, followed by reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with 4-(acetyloxy)benzoyl chloride to yield MAMBA.
Scientific Research Applications
MAMBA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, MAMBA has been shown to have anti-tumor activity in vitro and in vivo, and has been proposed as a potential lead compound for the development of new anti-cancer drugs. In neuroscience, MAMBA has been shown to have activity at the GABA-A receptor, which is a target for drugs used to treat anxiety and other neurological disorders. Finally, MAMBA has been studied as a potential tool for drug discovery, as it has been shown to inhibit the activity of a variety of enzymes and receptors.
properties
IUPAC Name |
methyl 3-[(4-acetyloxybenzoyl)amino]-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-15(18(22)23-3)5-4-6-16(11)19-17(21)13-7-9-14(10-8-13)24-12(2)20/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJTVNSVYHINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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